molecular formula C23H16N2 B1617046 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile CAS No. 63324-77-6

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile

Cat. No.: B1617046
CAS No.: 63324-77-6
M. Wt: 320.4 g/mol
InChI Key: LRUBUISFVNHUBS-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C23H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of three phenyl groups attached to the pyrrole ring and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with benzaldehyde as the raw material. The synthetic route includes steps such as lithium aluminum hydride reduction and Schiff base formation, ultimately leading to the target compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrole ring.

Scientific Research Applications

2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three phenyl groups and a cyano group, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

2,4,5-triphenyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c24-16-20-21(17-10-4-1-5-11-17)23(19-14-8-3-9-15-19)25-22(20)18-12-6-2-7-13-18/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBUISFVNHUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299594
Record name 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63324-77-6
Record name NSC131532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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